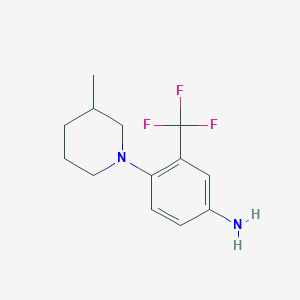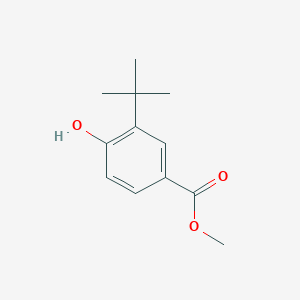
4-(3-Methyl-1-piperidinyl)-3-(trifluoromethyl)-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-Methyl-1-piperidinyl)-3-(trifluoromethyl)-phenylamine, commonly known as MTPT, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the piperidine family of compounds and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Novel Agonists and Antagonists
4-(3-Methyl-1-piperidinyl)-3-(trifluoromethyl)-phenylamine derivatives have been studied for their potential as selective agonists and antagonists for various receptors. For instance, novel (4-piperidin-1-yl)-phenyl sulfonamides have shown potent full agonist activity at the beta(3)-adrenergic receptor, indicating potential applications in treating conditions related to this receptor with high selectivity over beta(1)- and beta(2)-ARs (Hu et al., 2001).
Brain-Specific Delivery Systems
The molecule has also been explored as part of brain-specific delivery systems for radiopharmaceuticals. Compounds synthesized for this purpose demonstrated good brain uptake and favorable brain-to-blood ratios in rats, showcasing the molecule's potential in enhancing cerebral blood perfusion measurement techniques (Tedjamulia et al., 1985).
Structural and Synthetic Studies
Several studies focus on the structural and synthetic aspects of this chemical and its derivatives. For example, the crystal structure of a related compound, 4,4-Dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione, was analyzed to understand its molecular conformation, which can inform the design of compounds with desired biological activities (Rajnikant et al., 2010).
Analgesic and Neuroleptic Activities
The compound and its analogues have been evaluated for their analgesic and neuroleptic activities. A study on N-butyrophenone prodine-like compounds demonstrated their capability to interact with opioid and dopamine receptors simultaneously, showing a good combination of analgesic and neuroleptic activity. This highlights the compound's potential in the development of multifunctional pharmaceutical agents (Iorio et al., 1987).
Discovery and Synthesis of Clinical Candidates
The discovery of GSK962040, a small molecule motilin receptor agonist, illustrates the application of this chemical framework in developing new therapeutic agents. GSK962040 has shown promising activity on the human motilin receptor and demonstrated significant in vivo effects in models of gastrointestinal transit, marking its potential as a clinical candidate (Westaway et al., 2009).
properties
IUPAC Name |
4-(3-methylpiperidin-1-yl)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c1-9-3-2-6-18(8-9)12-5-4-10(17)7-11(12)13(14,15)16/h4-5,7,9H,2-3,6,8,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUNVVKHAWBBIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)
![5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356371.png)







![4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid](/img/structure/B1356392.png)

